molecular formula C33H36Br2N2O B12607402 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) dibromide CAS No. 651049-06-8

4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) dibromide

Cat. No.: B12607402
CAS No.: 651049-06-8
M. Wt: 636.5 g/mol
InChI Key: LWGIJUXPLRKJGY-UHFFFAOYSA-L
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Description

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) dibromide is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, and two pyridinium groups attached via pentyl chains. The dibromide indicates the presence of two bromide ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) dibromide typically involves multiple steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts acylation followed by cyclization.

    Attachment of Pyridinium Groups: The pyridinium groups are introduced through a nucleophilic substitution reaction where the fluorene core reacts with 1-pentylpyridine under basic conditions.

    Formation of Dibromide Salt: The final step involves the addition of hydrobromic acid to form the dibromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) dibromide undergoes various chemical reactions, including:

    Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.

    Reduction: The pyridinium groups can be reduced to pyridine under specific conditions.

    Substitution: The bromide ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) dibromide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) dibromide involves its interaction with specific molecular targets. The fluorene core can intercalate with DNA, while the pyridinium groups can interact with cellular membranes, potentially disrupting their function. The bromide ions may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene-based compound used in organic electronics.

    2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used in the synthesis of polymer semiconductors.

Uniqueness

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) dibromide is unique due to its combination of a fluorene core with pyridinium groups, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.

Properties

CAS No.

651049-06-8

Molecular Formula

C33H36Br2N2O

Molecular Weight

636.5 g/mol

IUPAC Name

2,7-bis(1-pentylpyridin-1-ium-4-yl)fluoren-9-one;dibromide

InChI

InChI=1S/C33H36N2O.2BrH/c1-3-5-7-17-34-19-13-25(14-20-34)27-9-11-29-30-12-10-28(24-32(30)33(36)31(29)23-27)26-15-21-35(22-16-26)18-8-6-4-2;;/h9-16,19-24H,3-8,17-18H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

LWGIJUXPLRKJGY-UHFFFAOYSA-L

Canonical SMILES

CCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCC.[Br-].[Br-]

Origin of Product

United States

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